AS604872
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25N3O3S2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1 |
InChI Key |
LSSZZFZFFKZTCL-IAPPQJPRSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |
Isomeric SMILES |
C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5 |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide AS 604872 AS604872 |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Scaffold Construction
The structural backbone of this compound is hypothesized to derive from a quinoline-based framework, analogous to compounds described in prostaglandin F receptor antagonist research. A Pfitzinger reaction, involving the condensation of isatin derivatives with ketones, is likely employed to construct the quinoline core. For example, 5-bromoisatin (60a ) reacts with propionic anhydride under thermal conditions (160°C) to yield 2-hydroxyquinoline-4-carboxylic acid intermediates. This one-step route avoids isolation of unstable intermediates, though yield consistency depends on the purity of starting materials.
Table 1: Key Reactions in Quinoline Core Synthesis
Functionalization of the Quinoline Core
Subsequent modifications introduce substituents critical for FP receptor binding. Amide-bond formation between quinoline-4-carboxylic acids and phenylethylamine-type head groups is achieved using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Ghosez’s reagent. Steric hindrance from cyclopropyl or other bulky substituents necessitates optimized conditions, including the use of potassium tert-butoxide (KOtBu) as a base to improve coupling efficiency.
Salt Selection and Polymorphism Mitigation
This compound’s amphoteric nature (pKa values ~4.4 and 6.1) complicates its formulation. Early-stage analogs like BAY-6672 (46 ) exhibited polymorphism and low aqueous solubility (<1 mg L⁻¹). To address this, hydrochloride salts were investigated:
- BAY-6672 hydrochloride ( 58) : Increased apparent solubility to 2.3 g L⁻¹ but showed hygroscopicity (3.8 wt% moisture uptake).
- BAY-6672 hydrochloride hydrate ( 59) : Reduced hygroscopicity (0.5 wt% moisture uptake) and improved stability under humidity (20–95% relative humidity).
These findings informed this compound’s salt selection, likely favoring a hydrated hydrochloride form to enhance physicochemical stability.
Analytical Characterization and Quality Control
Solid-State Characterization
X-ray diffraction and thermal analysis (e.g., differential scanning calorimetry) are critical for detecting polymorphic forms. For analogous compounds, hydrate formation eliminates polymorphism, as seen in BAY-6672 hydrochloride hydrate (59 ).
Formulation Strategies for Preclinical Studies
This compound is administered orally in rodent models via chow containing 0.2% compound (200 mg kg⁻¹ day⁻¹). To enhance bioavailability, formulation approaches from related compounds include:
- Sodium salts : Prepared by neutralizing the free acid with NaOH in tetrahydrofuran (THF).
- SMEDDS (Self-Microemulsifying Drug Delivery Systems) : Combines hydrophilic co-solvents (e.g., polyethylene glycol) and surfactants to improve solubility.
- Solid dispersions : Incorporates polymers like polyvinylpyrrolidone (PVP) to stabilize amorphous forms.
Challenges in Large-Scale Synthesis
Scalability issues arise during:
Chemical Reactions Analysis
AS604872 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of prostaglandin receptors with their antagonists.
Medicine: The compound has shown promise as a tocolytic agent, capable of delaying preterm labor by inhibiting uterine contractions.
Mechanism of Action
AS604872 exerts its effects by selectively binding to and antagonizing the prostaglandin F2α receptor (FP receptor). This receptor is involved in mediating various physiological responses, including uterine contractions and vascular tone regulation. By blocking the FP receptor, this compound inhibits the action of prostaglandin F2α, leading to reduced uterine contractions and delayed labor . The molecular targets and pathways involved include the inhibition of phosphatidylinositol synthesis and reduction of pro-inflammatory gene expression .
Comparison with Similar Compounds
Key Findings :
- Inhibits spontaneous uterine contractions in late-term pregnant rats by 28–53% (oral or intravenous dosing) .
- Delays RU486-induced preterm birth in mice, increasing mean delivery time by 16 hours (30 mg/kg) and 33 hours (100 mg/kg) .
- Enhances fetal survival rates (44% live births at 100 mg/kg vs. 11% with ritodrine) .
- Accelerates vascular media degeneration in hypertensive rats, exacerbating intracranial aneurysms and aortic dissection .
Comparison with Similar Compounds
Ritodrine (β-Adrenergic Agonist)
Key Insight : this compound outperforms ritodrine in delaying PTB and improving fetal outcomes but poses vascular risks in hypertensive conditions .
AL-8810 (FP Receptor Antagonist)
L158,809 (AT1R Antagonist)
Ebopiprant (OBE-022, FP Antagonist)
TGH113 (FP Antagonist)
- Limitation : Fails to block PGF2α-mediated uterine contractions in PTB models .
- Contrast : this compound’s superior efficacy highlights its unique receptor interaction or downstream signaling effects .
Critical Insights and Clinical Implications
Biological Activity
AS604872, a selective antagonist of the prostaglandin F2α receptor (FP), has garnered attention for its biological activity, particularly in the context of reproductive health and its potential therapeutic applications. This compound, with a molecular formula of and a molecular weight of 515.65 g/mol, exhibits a binding affinity (Ki) of 35 nM in humans, 158 nM in rats, and 323 nM in mice . Its primary mechanism involves inhibiting uterine contractions and delaying labor, making it a significant candidate for further research in tocolytic therapy.
This compound functions as a potent antagonist at the FP receptor, which mediates various physiological responses to prostaglandin F2α (PGF2α). The inhibition of this receptor has been linked to:
- Inhibition of Uterine Contractions : this compound has demonstrated effectiveness in reducing PGF2α-induced uterine contractions in both in vitro and in vivo models .
- Tocolytic Effects : The compound has been shown to delay labor significantly in pregnant animal models. For instance, administration of this compound at doses of 30 mg/kg and 100 mg/kg resulted in an average increase in delivery time by 16.5 hours and 33.5 hours, respectively .
Pharmacological Profile
The pharmacological profile of this compound indicates its selectivity and potency among prostanoid receptors. The following table summarizes its antagonist activity compared to other compounds:
| Compound | DP (Ki) | EP1 (Ki) | EP2 (Ki) | EP3 (Ki) | EP4 (Ki) | FP (Ki) | IP (Ki) | TP (Ki) |
|---|---|---|---|---|---|---|---|---|
| This compound | >10,000 nM | >10,000 nM | 650 nM | >10,000 nM | >10,000 nM | 35-323 nM | >10,000 nM | >10,000 nM |
| AL-8810 | >30,000 nM | nd | >30,000 nM | nd | >30,000 nM | 285-426 nM | >100,000 nM | >100,000 nM |
| AL-3138 | >100,000 nM | nd | >100,000 nM | nd | >100,000 nM | 86;182-296 nM | >10,000 nM | nd |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Tocolytic Activity : A study published in PMC demonstrated that this compound effectively inhibited PGF2α-induced uterine contractions in pregnant rats. The results indicated that the compound could serve as a potential tocolytic agent .
- Impact on Premature Birth : In another investigation focusing on the effects of this compound on premature labor induced by RU486, researchers found that the compound significantly delayed labor onset . This finding underscores its potential utility in managing preterm birth.
- Vascular Effects : Research has also indicated that this compound may influence vascular smooth muscle contraction through its action on FP receptors. This could have implications for understanding its role beyond reproductive health .
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary studies suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological assessments are warranted to fully understand its safety profile.
Q & A
Q. What is the mechanistic basis of AS604872’s inhibition of uterine contractions?
this compound selectively antagonizes the prostaglandin F2α (FP) receptor, with species-specific binding affinities (Ki: 35 nM human, 158 nM rat, 323 nM mouse) . Its tocolytic effect is demonstrated in rodent models, where intravenous administration at 3 mg/kg achieves ~50% inhibition of spontaneous uterine contractions, significantly outperforming ritodrine (a β-adrenergic agonist) . Methodologically, dose-response studies should prioritize IV delivery for maximal efficacy, while oral administration requires higher doses due to bioavailability limitations .
Q. Which experimental models are validated for studying this compound’s dual effects on uterine and vascular tissues?
Rodent models are primary for uterine contraction studies, while vascular degeneration effects (e.g., cerebral artery/media thinning, elastic lamina disruption) are modeled in aortic and cerebral artery systems . For reproducibility, ensure histological validation (e.g., Verhoeff-Van Gieson staining for elastic fibers) and correlate functional outcomes (contraction force, vascular rupture rates) with molecular markers (e.g., FP receptor expression) .
Q. How does this compound’s FP receptor selectivity impact cross-species translational research?
Species-specific Ki values necessitate careful model selection. For example, human cell lines or transgenic murine models expressing human FP receptors are preferred for preclinical studies targeting human therapeutics. Comparative studies should include receptor binding assays and functional cAMP/calcium signaling readouts to confirm antagonism .
Q. What are the key pharmacological parameters for this compound in in vivo studies?
Optimal dosing ranges are 1–3 mg/kg for IV (30–50% inhibition) and 3–10 mg/kg for oral administration. Statistical significance (e.g., p<0.01–0.001) is achieved with n ≥ 8 per group, as shown in dose-response studies . Include negative controls (vehicle) and positive controls (e.g., ritodrine) to validate experimental setups .
Advanced Research Questions
Q. How can researchers reconcile this compound’s contradictory roles in uterine inhibition and vascular degeneration?
Tissue-specific FP receptor downstream signaling may explain divergent outcomes. In uterine tissue, FP antagonism blocks Gq-mediated calcium mobilization, reducing contractions. In vascular smooth muscle, chronic FP inhibition might dysregulate extracellular matrix homeostasis, accelerating media degeneration . Methodologically, transcriptomic profiling (e.g., RNA-seq) of treated tissues can identify pathway-specific dysregulation .
Q. What experimental design considerations optimize this compound’s therapeutic index in preterm labor models?
Balance efficacy (uterine relaxation) and toxicity (vascular side effects) by:
Q. How can this compound studies integrate with broader prostaglandin signaling research?
Co-administer this compound with agonists/antagonists of related receptors (EP3, TP) to explore crosstalk. For example, EP3 activation may exacerbate vascular degeneration, necessitating dual receptor targeting. Use siRNA knockdown or CRISPR-edited FP receptor models to isolate signaling pathways .
Q. What statistical approaches address variability in this compound’s in vivo data?
Q. How are this compound-induced vascular degeneration models validated?
Histopathological scoring systems (e.g., media thickness, elastic fiber fragmentation) and biomechanical testing (e.g., tensile strength of aortic rings) are critical. Complement with proteomics to quantify collagen/elastin degradation products .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
